3-Bromocyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

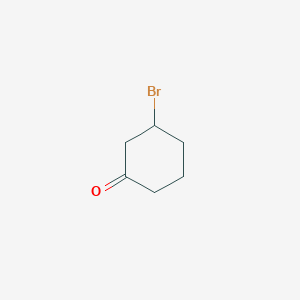

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEYKBDOSUULQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574874 | |

| Record name | 3-Bromocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62784-60-5 | |

| Record name | 3-Bromocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Stereochemistry of 3-Bromocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromocyclohexanone, a versatile building block in organic synthesis. It delves into the primary synthetic methodologies, with a particular focus on the reaction mechanisms and the stereochemical outcomes. Key synthesis routes, including the direct bromination of cyclohexanone and organocatalytic enantioselective bromination, are discussed in detail. This document presents quantitative data in structured tables, provides explicit experimental protocols for key reactions, and utilizes visualizations to elucidate reaction pathways and workflows, serving as a critical resource for chemists in research and development.

Introduction

This compound is a halogenated cyclic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic enolizable position and an electrophilic carbonyl group, alongside a stereogenic center at the C-3 position, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products.[1] The ability to control the stereochemistry at the C-3 position is of paramount importance for the synthesis of enantiomerically pure target compounds. This guide will explore the common synthetic routes to this compound, with a detailed analysis of the underlying mechanisms and the factors governing the stereochemical outcome of these transformations.

Synthesis Methodologies and Mechanisms

The synthesis of this compound can be broadly categorized into two main approaches: direct bromination of cyclohexanone and its derivatives, and stereoselective bromination using chiral catalysts.

Direct Bromination of Cyclohexanone

The direct bromination of cyclohexanone is a classical approach that typically proceeds through an enol or enolate intermediate. The regioselectivity of this reaction can be influenced by the reaction conditions, particularly the choice of brominating agent and catalyst.

Mechanism of Acid-Catalyzed Bromination:

Under acidic conditions, the ketone carbonyl is protonated, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the formation of a brominated carbocation intermediate. Subsequent deprotonation yields the α-bromoketone. While this method is straightforward, it often leads to a mixture of α-brominated products (2-bromocyclohexanone) and polybrominated species.[1] Achieving selective bromination at the 3-position via this method is challenging.

Mechanism of Base-Mediated Bromination:

In the presence of a base, the enolate is formed by deprotonation at the α-carbon. The enolate then acts as a nucleophile, attacking bromine. Similar to the acid-catalyzed method, this approach typically favors the formation of the thermodynamically more stable α-bromo product.

Enantioselective Organocatalytic Bromination

To address the challenge of stereocontrol, enantioselective methods have been developed, primarily utilizing chiral organocatalysts. Proline and its derivatives have emerged as powerful catalysts for the asymmetric α-functionalization of carbonyl compounds, including bromination.

Mechanism of Proline-Catalyzed Bromination:

The catalytic cycle begins with the reaction of cyclohexanone with the chiral secondary amine catalyst, (S)-proline, to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS). The stereochemistry of the newly formed C-Br bond is directed by the chiral environment created by the proline catalyst. The bulky substituent of the catalyst shields one face of the enamine, leading to a preferential attack of the brominating agent from the less hindered face. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the enantiomerically enriched this compound.

Stereochemistry

This compound possesses a single stereocenter at the C-3 position, meaning it can exist as a pair of enantiomers: (R)-3-bromocyclohexanone and (S)-3-bromocyclohexanone. The synthesis of a single enantiomer is a key objective for many applications, particularly in drug development, where the biological activity of enantiomers can differ significantly.

The stereochemical outcome of the synthesis is determined by the reaction mechanism. In non-chiral environments, the direct bromination of cyclohexanone results in a racemic mixture of the two enantiomers. In contrast, the use of a chiral catalyst, such as (S)-proline, in the enamine-catalyzed reaction allows for the preferential formation of one enantiomer over the other, leading to a product with a measurable enantiomeric excess (ee). The efficiency of the stereochemical induction depends on the structure of the catalyst, the reaction conditions, and the substrate.

Quantitative Data

The following table summarizes representative quantitative data for different synthetic methods for this compound.

| Method | Brominating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Direct Bromination | Br₂ | Acetic Acid | Acetic Acid | 25-30 | 40-60 | Racemic | [1] |

| Enamine-Mediated (L-Proline) | NBS | L-Proline (20 mol%) | CHCl₃ | 0 | 75-85 | 80-90 (S) |

Experimental Protocols

General Procedure for the Enantioselective Synthesis of (S)-3-Bromocyclohexanone using L-Proline

Materials:

-

Cyclohexanone (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.1 equiv)

-

L-Proline (0.2 equiv)

-

Chloroform (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of cyclohexanone in anhydrous chloroform at 0 °C is added L-proline.

-

N-Bromosuccinimide is then added portion-wise over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with chloroform (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired enantiomerically enriched (S)-3-bromocyclohexanone.

-

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

Conclusion

The synthesis of this compound can be achieved through various methods, with the choice of method depending on the desired outcome, particularly with respect to stereochemistry. While direct bromination provides a straightforward route to the racemic compound, organocatalytic enantioselective methods, such as the proline-catalyzed bromination, offer excellent control over the stereochemical outcome, enabling the synthesis of enantiomerically enriched this compound. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary for the synthesis and stereochemical control of this important synthetic intermediate. Further optimization of reaction conditions and the development of new catalytic systems will continue to enhance the efficiency and selectivity of these transformations.

References

Spectroscopic Analysis of 3-Bromocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocyclohexanone (C₆H₉BrO) is a halogenated cyclic ketone that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, containing both a ketone and a carbon-bromine bond, allows for a wide array of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Accurate structural elucidation and purity assessment are critical for its application. This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and an integrated analysis workflow are presented to aid researchers in their analytical endeavors.

Spectroscopic Data Summary

The following sections detail the expected spectroscopic data for this compound. This data is compiled from foundational spectroscopic principles and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, confirming the connectivity and stereochemistry of the molecule.

2.1.1 Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show a series of complex multiplets due to the cyclic nature of the molecule and the various proton-proton couplings. The chemical shifts (δ) are influenced by the electronegative oxygen and bromine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H3 (CH-Br) | 4.2 - 4.5 | Multiplet (tt or ddd) |

| H2, H4 (CH₂) | 2.2 - 2.8 | Multiplets |

| H5, H6 (CH₂) | 1.8 - 2.2 | Multiplets |

2.1.2 Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of distinct carbon environments. The carbonyl carbon is characteristically deshielded and appears far downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 205 - 210 |

| C3 (CH-Br) | 50 - 55 |

| C2, C4, C5, C6 (CH₂) | 25 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[3][4]

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1710 - 1725 | Strong, Sharp |

| C-H Stretch (sp³ CH₂) | 2850 - 3000 | Medium-Strong |

| C-Br Stretch | 500 - 650 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[6]

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ (Molecular Ion) | 176/178 | Characteristic pair of peaks of approximately equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. The exact mass is ~175.98 Da.[7] |

| [M-Br]⁺ | 97 | Loss of the bromine radical. |

| [M-CO]⁺ | 148/150 | Loss of neutral carbon monoxide from the molecular ion. |

| [M-HBr]⁺ | 96 | Loss of hydrogen bromide. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Common NMR solvents include deuterated chloroform, acetone, and DMSO.[8]

-

Reference Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9] Modern spectrometers can also reference the residual solvent peak.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans is required due to the low natural abundance of ¹³C.[2]

-

Data Processing : Apply Fourier transformation to the Free Induction Decay (FID) signal.[10] Phase the resulting spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

IR Spectroscopy Protocol

-

Sample Preparation :

-

Neat Liquid : If this compound is a liquid, a spectrum can be obtained by placing a single drop between two salt plates (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance) : Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation. Solid samples can also be analyzed this way.[11]

-

-

Background Spectrum : Run a background scan of the empty instrument (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental absorptions (e.g., CO₂, H₂O).

-

Sample Spectrum : Place the prepared sample in the instrument's sample holder and acquire the spectrum. The typical range is 4000-400 cm⁻¹.[4]

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the peak positions (in cm⁻¹) to correlation charts.[3]

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12] The solution must be free of particles.

-

Ionization Method : Electron Ionization (EI) is a common method for small, volatile molecules and typically induces significant fragmentation, which is useful for structural analysis.[13] Electrospray Ionization (ESI) is a softer technique that can also be used.[12]

-

Instrument Setup : Introduce the sample into the mass spectrometer. For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph (GC-MS).

-

Mass Analysis : The generated ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[5]

-

Data Acquisition and Analysis : The detector records the abundance of each ion. Analyze the resulting mass spectrum to identify the molecular ion peak (and its isotopic pattern) and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the exact mass.[6]

Visualization of Analytical Workflow

The effective characterization of this compound relies on the integration of data from multiple spectroscopic techniques. The following workflow diagram illustrates this process.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive analytical toolkit for the unambiguous identification and structural confirmation of this compound. ¹H and ¹³C NMR establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ketone functional group, and mass spectrometry verifies the molecular weight and elemental composition, aided by the characteristic isotopic signature of bromine. The protocols and data presented in this guide serve as a foundational reference for researchers engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

- 1. Buy this compound | 62784-60-5 [smolecule.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Experimental Design [web.mit.edu]

- 5. fiveable.me [fiveable.me]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. 3-Bromocyclohexan-1-one | C6H9BrO | CID 15582166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. amherst.edu [amherst.edu]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties and Stability of 3-Bromocyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 3-bromocyclohexanone, a key intermediate in organic synthesis and drug development. Due to the limited availability of direct experimental data for this compound, this guide leverages well-established principles of conformational analysis and thermochemistry, drawing upon data from closely related analogues, particularly 2-bromocyclohexanone, to provide a robust framework for understanding its behavior. This document details the conformational landscape of this compound, explores its key thermodynamic parameters, and discusses its stability under various conditions. Furthermore, it furnishes detailed experimental and computational protocols for the determination of these properties, intended to aid researchers in their laboratory and in silico investigations.

Introduction

This compound (C₆H₉BrO) is a halogenated cyclic ketone of significant interest in synthetic organic chemistry, serving as a versatile building block for the construction of more complex molecular architectures, including pharmaceutically active compounds.[1] Its reactivity and the stereochemical outcomes of its reactions are intrinsically linked to its thermodynamic properties and conformational preferences. A thorough understanding of these characteristics is therefore crucial for the rational design of synthetic routes and for ensuring the stability and quality of resulting products.

The this compound molecule consists of a six-membered cyclohexane ring bearing a ketone functional group and a bromine atom at the C-3 position. Like cyclohexane, it predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of the bromine substituent and the carbonyl group introduces significant electronic and steric effects that govern the equilibrium between different chair conformers.

Conformational Analysis

The cyclohexane ring of this compound exists in a dynamic equilibrium between two chair conformers, one with the bromine atom in an axial position and the other with the bromine in an equatorial position. The relative stability of these conformers is dictated by a complex interplay of steric and electronic factors.

Key Factors Influencing Conformational Equilibrium:

-

Steric Interactions: In a monosubstituted cyclohexane, a substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring. The energy difference associated with this preference is known as the A-value.

-

Dipole-Dipole Interactions: The carbon-bromine (C-Br) and carbon-oxygen (C=O) bonds both possess significant dipole moments. The relative orientation of these dipoles in the axial and equatorial conformers influences their stability.

-

Solvent Effects: The conformational equilibrium is known to be solvent-dependent. Polar solvents can stabilize the conformer with the larger overall dipole moment.

While specific quantitative data for the conformational equilibrium of this compound is scarce, extensive studies on the analogous 2-halocyclohexanones provide valuable insights. For 2-bromocyclohexanone, the axial conformer is surprisingly more stable than the equatorial conformer in the gas phase and in non-polar solvents. This preference is attributed to stabilizing electrostatic interactions between the C-Br and C=O dipoles in the axial conformation. However, in polar solvents, the equatorial conformer becomes more favored.

dot

Caption: Conformational equilibrium of this compound.

Thermodynamic Properties

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of this compound is expected to be more negative than that of unsubstituted cyclohexanone due to the stabilizing effect of the bromine atom.[1] While an experimental value is not available, it can be estimated using computational methods or by comparison with related compounds.

Conformational Free Energy

The Gibbs free energy difference (ΔG) between the axial and equatorial conformers determines their relative populations at equilibrium. For 2-bromocyclohexanone, this has been determined in various solvents, and these values provide a strong basis for estimating the behavior of the 3-bromo isomer.

| Property | Value (for 2-Bromocyclohexanone) | Solvent |

| ΔG (Axial ⇌ Equatorial) | +1.50 kcal/mol | Vapor Phase |

| ΔG (Axial ⇌ Equatorial) | +0.6 kcal/mol | CCl₄ |

| ΔG (Axial ⇌ Equatorial) | -0.5 kcal/mol | DMSO |

| A positive value indicates the axial conformer is more stable. |

Other Thermodynamic Data

Below is a summary of available and estimated thermodynamic data.

| Property | Value (Estimated for this compound) | Notes |

| Molecular Weight | 177.04 g/mol | |

| Exact Mass | 175.98368 Da | |

| Enthalpy of Vaporization (ΔH_vap) | ~44.68 kJ/mol | Based on the value for 2-bromocyclohexanone.[2] |

| A-value (Bromine) | ~0.43 - 0.55 kcal/mol | For a bromine substituent on a cyclohexane ring. |

| Boiling Point | 96-99 °C at 18 mmHg | [1] |

Stability

The stability of this compound is a critical consideration for its synthesis, purification, and storage. Like other α- and β-haloketones, it can be susceptible to degradation under certain conditions.

-

Thermal Stability: While specific decomposition temperatures are not well-documented, distillation is typically conducted under reduced pressure to minimize thermal degradation.[1]

-

Stability in Acidic and Basic Conditions: Halogenated ketones can undergo various reactions in the presence of acids and bases, including elimination (to form an enone) and rearrangement reactions. While specific studies on this compound are limited, it is generally advisable to handle it under neutral or mildly acidic conditions and to avoid strong bases.

Experimental Protocols

The following sections outline detailed methodologies for the experimental and computational determination of the thermodynamic properties of this compound.

Synthesis and Purification

Synthesis: this compound can be synthesized via the bromination of cyclohexanone.

-

Dissolve cyclohexanone in a suitable solvent (e.g., carbon tetrachloride or acetic acid).

-

Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at a controlled temperature (typically room temperature).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

Purification: The crude product is typically purified by fractional distillation under reduced pressure.[1]

dot

Caption: General workflow for the synthesis and purification of this compound.

Conformational Analysis by NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum at room temperature.

-

Analysis of Coupling Constants: Analyze the multiplicity and coupling constants (J-values) of the proton at the C-3 position. The magnitude of the vicinal coupling constants with the adjacent methylene protons is dependent on the dihedral angle, which differs for the axial and equatorial conformers.

-

Low-Temperature NMR (Optional): To resolve the signals for the individual conformers, acquire spectra at progressively lower temperatures until the rate of ring-flipping is slow on the NMR timescale.

-

Integration and Equilibrium Constant Calculation: Integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations. Calculate the equilibrium constant (K_eq).

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy difference using the equation: ΔG = -RTln(K_eq).

Conformational Analysis by IR Spectroscopy

-

Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity (e.g., CCl₄, CH₃CN).

-

IR Spectrum Acquisition: Acquire the infrared spectrum of each solution, focusing on the carbonyl (C=O) stretching region (typically 1700-1750 cm⁻¹).

-

Analysis of Carbonyl Bands: The C=O stretching frequency is sensitive to the local electronic environment, which differs for the axial and equatorial conformers. Deconvolute the carbonyl band to identify the peaks corresponding to each conformer.

-

Population Estimation: The relative areas of the deconvoluted peaks can be used to estimate the relative populations of the conformers in each solvent.

Determination of Enthalpy of Formation by Calorimetry

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter using a reaction with a known enthalpy change.

-

Combustion of this compound: Accurately weigh a sample of pure this compound and place it in a bomb calorimeter.

-

Combustion Reaction: Pressurize the bomb with excess pure oxygen and initiate combustion.

-

Temperature Measurement: Record the temperature change of the water bath surrounding the bomb.

-

Calculation of Enthalpy of Combustion: Calculate the heat released during combustion using the temperature change and the heat capacity of the calorimeter.

-

Calculation of Enthalpy of Formation: Use Hess's Law and the known enthalpies of formation of the combustion products (CO₂, H₂O, and HBr) to calculate the enthalpy of formation of this compound.

Computational Chemistry Protocol

-

Structure Optimization: Build the initial 3D structures of the axial and equatorial conformers of this compound. Perform geometry optimization using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G* or larger basis set).

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point electronic energies of the optimized conformers.

-

Thermodynamic Property Calculation: From the output of the frequency calculation, obtain the enthalpy, entropy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).

-

Solvent Modeling (Optional): To simulate the effect of a solvent, employ an implicit solvent model (e.g., Polarizable Continuum Model - PCM) during the geometry optimization and energy calculations.

dot

References

An In-depth Technical Guide to 3-Bromocyclohexanone: Chemical Properties and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromocyclohexanone is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Possessing both a reactive carbonyl group and a bromine atom at the β-position, it serves as a valuable intermediate for the synthesis of a wide array of more complex molecular architectures, including those with pharmaceutical relevance. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity profile, and detailed experimental protocols for its key transformations.

Chemical and Physical Properties

This compound is a cyclic ketone with a bromine substituent at the 3-position.[1][2] It typically presents as a colorless to pale yellow liquid.[1] The molecule exists predominantly in a chair conformation to minimize steric strain.[1] Due to the presence of a stereocenter at the carbon bearing the bromine atom, this compound can exist as a racemic mixture of (R)- and (S)-enantiomers.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| IUPAC Name | 3-bromocyclohexan-1-one | [1][2] |

| CAS Number | 62784-60-5 | [1][2] |

| Molecular Formula | C₆H₉BrO | [1][2] |

| Molecular Weight | 177.04 g/mol | [1][2] |

| Boiling Point | 96-99 °C at 18 mmHg | [1] |

| Solubility | Good solubility in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Limited solubility in water. | [1] |

| Monoisotopic Mass | 175.98368 Da | [1][2] |

Note: A precise melting point and boiling point at standard pressure are not well-documented in publicly available literature.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show complex multiplets for the methylene protons of the cyclohexane ring. The proton on the carbon bearing the bromine (C3-H) would likely appear as a multiplet in the downfield region.

-

¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 205-220 ppm.[3] The carbon attached to the bromine (C-Br) would appear further upfield. The remaining four methylene carbons would have distinct signals in the aliphatic region.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption peak characteristic of a ketone carbonyl (C=O) stretch is expected around 1710 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound.[5] Common fragmentation patterns for cyclic ketones would also be anticipated.[6]

Reactivity Profile

The reactivity of this compound is dictated by its two functional groups: the ketone and the alkyl bromide. This allows for a diverse range of chemical transformations.

Reactions at the Carbonyl Group

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles.

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 3-bromocyclohexanol, using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][7]

Reactions at the C-Br Bond

The bromine atom is a good leaving group, making the C-Br bond susceptible to both substitution and elimination reactions.

-

Nucleophilic Substitution: this compound can undergo Sₙ2 reactions with a variety of nucleophiles to introduce new functional groups at the 3-position.[1]

-

Elimination Reactions: Treatment with a strong, non-nucleophilic base can induce an E2 elimination to form α,β- or β,γ-unsaturated ketones, such as cyclohex-2-en-1-one or cyclohex-3-en-1-one. The regioselectivity of the elimination is dependent on the base used and the reaction conditions.[8][9]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common starting from cyclohexanone.

-

Direct Bromination of Cyclohexanone: This method involves the reaction of cyclohexanone with bromine in a suitable solvent, often in the presence of an acid catalyst.[1]

-

Enamine-Mediated Bromination: The reaction of cyclohexanone with a secondary amine (e.g., proline derivatives) forms an enamine intermediate, which can then be brominated under milder conditions.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are representative procedures adapted from well-established methods for similar substrates.

Synthesis of this compound via Bromination of 2-Cyclohexen-1-one

This procedure is adapted from a general method for the hydrobromination of α,β-unsaturated ketones.

Materials:

-

2-Cyclohexen-1-one

-

Hydrogen bromide (HBr) in acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyclohexen-1-one in diethyl ether and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrogen bromide in acetic acid dropwise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Reduction of this compound with Sodium Borohydride

This is a general procedure for the reduction of a ketone to a secondary alcohol.[7][10]

Materials:

-

This compound

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

-

In small portions, carefully add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour, or until TLC analysis indicates completion.

-

Slowly add water to quench the reaction.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain crude 3-bromocyclohexanol.

Caption: General workflow for the reduction of this compound.

Elimination Reaction of this compound

This procedure is a general method for an E2 elimination using a strong, bulky base.[9]

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add potassium tert-butoxide and anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound in anhydrous THF to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product, which will be a mixture of cyclohexenone isomers.

-

The products can be separated and purified by column chromatography.

Applications in Drug Discovery and Development

This compound is not typically a biologically active molecule itself. Instead, its value lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The ability to introduce various functional groups through nucleophilic substitution at the C3 position, coupled with the reactivity of the ketone, allows for the generation of diverse molecular scaffolds for screening in drug discovery programs. Derivatives of cyclohexanone have been investigated for a range of biological activities.[11][12][13]

Signaling Pathways

There is no direct evidence in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its utility in the context of drug development is as a synthetic intermediate rather than an active pharmacological agent.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature provides a platform for a wide range of chemical transformations, making it a useful starting material for the construction of complex cyclic molecules. While detailed experimental and spectroscopic data are not extensively documented, established chemical principles and analogous compound data provide a solid foundation for its use in research and development. This guide serves as a comprehensive resource for scientists and researchers looking to leverage the synthetic potential of this compound.

References

- 1. Buy this compound | 62784-60-5 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 11. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of 3-Bromocyclohexanone from Cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-bromocyclohexanone from cyclohexanone. This key intermediate is valuable in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. This document details established experimental protocols, presents quantitative data for comparison, and includes visualizations of the synthetic workflows.

Introduction

This compound is a halogenated cyclic ketone with the molecular formula C₆H₉BrO.[1] Its structure, featuring a bromine atom at the 3-position relative to the carbonyl group, makes it a versatile synthon for introducing the cyclohexanone moiety or for further functionalization through reactions at the bromine-bearing carbon, the carbonyl group, or the α-carbons. The synthesis of this compound is a fundamental transformation in organic chemistry, and several methods have been developed for its efficient preparation. This guide will focus on three principal methods: direct bromination with molecular bromine, bromination using N-bromosuccinimide (NBS), and an enamine-mediated approach.

Synthetic Methodologies

The synthesis of this compound from cyclohexanone primarily involves the electrophilic α-halogenation of the ketone. The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks an electrophilic bromine source.

Direct Bromination with Molecular Bromine (Br₂)

The direct bromination of cyclohexanone using molecular bromine is a traditional and widely used method.[1] The reaction is typically carried out in a suitable solvent, with acetic acid being a common choice. The acid serves both as a solvent and as a catalyst to promote the formation of the enol tautomer, which is the nucleophilic species in the reaction.

Reaction Mechanism: The acid-catalyzed bromination involves the following steps:

-

Protonation of the carbonyl oxygen by the acid catalyst.

-

Tautomerization of the protonated ketone to its enol form.

-

Electrophilic attack of the enol on molecular bromine.

-

Deprotonation to yield the α-brominated ketone and regenerate the acid catalyst.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and selective brominating agent that offers advantages over molecular bromine, including easier handling and often milder reaction conditions. The reaction can be catalyzed by acids, such as p-toluenesulfonic acid, or initiated by radical initiators, depending on the desired product and substrate. For the α-bromination of ketones, an acid-catalyzed pathway is typically employed. A one-pot approach involving NBS for the α-bromination of cyclohexanone has been utilized in the synthesis of more complex molecules.[1]

Enamine-Mediated Bromination

The enamine-mediated approach involves the initial reaction of cyclohexanone with a secondary amine (e.g., pyrrolidine, morpholine) to form a nucleophilic enamine intermediate. This enamine then reacts with a bromine source, followed by hydrolysis to yield the α-bromoketone. This method can offer good stereoselectivity and is often performed at lower temperatures.[1]

Data Presentation

The following table summarizes the quantitative data associated with the different synthetic methods for this compound.

| Parameter | Direct Bromination (Br₂) | Bromination with NBS | Enamine-Mediated Bromination |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |

| Solvent | Acetic Acid or Carbon Tetrachloride[1] | Acetonitrile[1] | - |

| Catalyst/Reagent | Acid (e.g., HBr)[1] | p-Toluenesulfonic acid (catalytic) | Proline derivatives[1] |

| Temperature | 25-30°C[1] | 35-40°C[1] | ~ -15°C[1] |

| Reaction Time | Not specified | 30 minutes (for α-bromination step)[1] | Not specified |

| Yield | ~67%[1] | 50-80%[1] | 40-60%[1] |

| Purity | Not specified | Not specified | Not specified |

Experimental Protocols

General Protocol for Direct Bromination with Molecular Bromine

Materials:

-

Cyclohexanone

-

Glacial Acetic Acid

-

Molecular Bromine (Br₂)

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

General Protocol for Bromination with N-Bromosuccinimide (NBS)

Materials:

-

Cyclohexanone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (catalytic amount)

-

Acetonitrile

-

Water

-

Dichloromethane or diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of cyclohexanone (1.0 eq) in acetonitrile, add a catalytic amount of p-toluenesulfonic acid.

-

Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 35-40°C and stir for 30 minutes to several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by fractional distillation under reduced pressure.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Physical Properties: It is typically a colorless to pale yellow liquid.

-

Boiling Point: 96-99°C at 18 mmHg.

-

Spectroscopic Data:

-

¹H NMR: The spectrum will show characteristic signals for the protons on the cyclohexanone ring, with the proton at the bromine-bearing carbon (C3) appearing at a downfield chemical shift.

-

¹³C NMR: The spectrum will display six distinct signals for the carbons of the cyclohexanone ring, with the carbonyl carbon appearing significantly downfield and the carbon attached to the bromine also showing a characteristic shift.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1710-1730 cm⁻¹.

-

Conclusion

The synthesis of this compound from cyclohexanone can be achieved through several effective methods. The choice of method may depend on factors such as available reagents, desired scale, and safety considerations. Direct bromination with molecular bromine is a classic and high-yielding approach, while the use of NBS offers a milder and often more convenient alternative. The enamine-mediated route provides an option for stereoselective synthesis. Proper purification, typically by fractional distillation, is crucial to obtain a high-purity product suitable for subsequent synthetic applications. The characterization techniques outlined are essential for verifying the structure and purity of the final compound.

References

(R)-3-bromocyclohexanone and (S)-3-bromocyclohexanone enantiomers

An In-depth Technical Guide to (R)- and (S)-3-Bromocyclohexanone Enantiomers for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive overview of the synthesis, properties, and applications of the (R)- and (S)-enantiomers of 3-bromocyclohexanone. These chiral synthons are of significant interest in medicinal chemistry and drug development due to their versatile functionality, which allows for stereoselective transformations. This document provides detailed experimental protocols for the synthesis of the racemic mixture and its subsequent enzymatic resolution. Key physicochemical data are summarized, and the strategic application of these enantiomers in asymmetric synthesis is discussed. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate understanding.

Introduction

Chirality is a fundamental principle in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.[1][2] Enantiomers of a chiral drug can exhibit significantly different bioactivities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[3] The use of single-enantiomer drugs has become increasingly prevalent in the pharmaceutical industry to improve therapeutic indices and reduce patient risk.[2]

(R)-3-bromocyclohexanone and (S)-3-bromocyclohexanone are valuable chiral building blocks in this context. Their structure, featuring a stereocenter adjacent to both a ketone and a bromine atom, provides a scaffold for a variety of stereospecific chemical modifications.[4] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on these important chiral intermediates.

Synthesis and Resolution

The preparation of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic mixture and the subsequent resolution of the enantiomers.

Synthesis of Racemic (±)-3-Bromocyclohexanone

Racemic this compound can be synthesized by the bromination of cyclohexanone.[4] This reaction proceeds through an enol or enolate intermediate.

Experimental Protocol: Bromination of Cyclohexanone

-

Materials: Cyclohexanone, Bromine, Carbon Tetrachloride (or Acetic Acid), Sodium Bicarbonate Solution (5%), Diethyl Ether, Anhydrous Magnesium Sulfate.

-

Procedure:

-

A solution of cyclohexanone in carbon tetrachloride is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and the flask is cooled in an ice bath.

-

A solution of bromine in carbon tetrachloride is added dropwise to the stirred cyclohexanone solution. The reaction is monitored by the disappearance of the bromine color.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The mixture is then washed with a 5% sodium bicarbonate solution to neutralize any remaining acid and remove unreacted bromine.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude racemic this compound, which can be further purified by distillation.[4]

-

Enantiomeric Resolution

Enzymatic kinetic resolution is a highly effective method for separating the enantiomers of this compound. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Materials: Racemic this compound, Lipase (e.g., from Candida antarctica), an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., hexane or toluene).

-

Procedure:

-

Racemic this compound is dissolved in the chosen organic solvent in a flask.

-

The lipase and vinyl acetate are added to the solution.

-

The mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

The progress of the resolution is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the acylated and unreacted enantiomers.

-

The enzyme is removed by filtration.

-

The resulting mixture, containing one enantiomer of this compound and the acetate ester of the other, is separated by column chromatography.

-

The acylated enantiomer can be hydrolyzed back to the alcohol, which can then be oxidized to recover the other enantiomer of this compound if desired.

-

Diagram of Synthesis and Resolution Workflow

Caption: Workflow for the synthesis and enzymatic resolution of this compound enantiomers.

Physicochemical and Spectroscopic Data

The enantiomers of this compound share identical physical and spectroscopic properties, with the exception of their interaction with plane-polarized light.

| Property | Value | Reference |

| Molecular Formula | C₆H₉BrO | [5][6] |

| Molecular Weight | 177.04 g/mol | [5][6] |

| Exact Mass | 175.98368 Da | [4][6] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 96-99°C at 18 mmHg | [4] |

| Density | ~1.5 g/cm³ (predicted) | [7] |

| Topological Polar Surface Area | 17.1 Ų | [6] |

| Specific Rotation [α]D of (R)-enantiomer | Positive (+) | - |

| Specific Rotation [α]D of (S)-enantiomer | Negative (-) | - |

Note: The magnitude of specific rotation is dependent on the concentration, solvent, and temperature of the measurement.

Applications in Asymmetric Synthesis

(R)- and (S)-3-bromocyclohexanone are versatile intermediates for the synthesis of complex chiral molecules. The stereocenter at the C3 position directs the stereochemical outcome of subsequent reactions.

Nucleophilic Substitution

The bromine atom can be displaced by a variety of nucleophiles. Under Sₙ2 conditions, this reaction proceeds with an inversion of stereochemistry, providing a reliable method for introducing new functional groups with a defined stereochemical configuration.

Diagram of Sₙ2 Reaction Pathway

Caption: Stereochemical inversion via an Sₙ2 reaction at the C3 position.

Carbonyl Group Transformations

The ketone functionality can be stereoselectively reduced to a hydroxyl group, where the approach of the reducing agent can be influenced by the stereocenter at C3, leading to diastereomeric alcohol products. Furthermore, the ketone can be converted to other functional groups, such as alkenes via the Wittig reaction, or used in aldol condensations.

Conclusion

The enantiomers of this compound are powerful and versatile building blocks in modern organic synthesis. Their utility in the stereocontrolled synthesis of complex molecules makes them highly valuable to the pharmaceutical industry for the development of new, single-enantiomer drugs. This guide has provided a comprehensive overview of their synthesis, resolution, properties, and applications, offering a foundational resource for researchers in the field. The detailed experimental protocols and visual diagrams are intended to support the practical application of these chiral synthons in a laboratory setting, ultimately contributing to the advancement of drug discovery and development.

References

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. Chirality as an Important Factor for the Development of New Antiepileptic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 4. Buy this compound | 62784-60-5 [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Bromocyclohexan-1-one | C6H9BrO | CID 15582166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 62784-60-5 [chemicalbook.com]

Conformational analysis of 3-Bromocyclohexanone chair conformation

An In-depth Technical Guide to the Conformational Analysis of 3-Bromocyclohexanone

Abstract

This technical guide provides a comprehensive conformational analysis of this compound, focusing on the equilibrium between its two chair conformations. The document details the interplay of steric, electronic, and stereoelectronic factors that govern the relative stability of the axial and equatorial conformers. Methodologies for the experimental determination of this equilibrium, primarily through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are presented. Quantitative data is summarized, and key logical and experimental workflows are visualized to offer a complete overview for researchers, scientists, and professionals in drug development.

Introduction to Conformational Analysis of this compound

This compound (C₆H₉BrO, Molar Mass: ~177.04 g/mol ) is a halogenated cyclic ketone.[1][2] Its molecular framework is built upon a cyclohexanone scaffold, which, to minimize angular and torsional strain, predominantly adopts a chair conformation.[1][3][4] The presence of a bromine substituent at the C-3 position introduces two possible diastereomeric chair conformers, distinguished by the orientation of the bromine atom: axial or equatorial.[1]

The conformational equilibrium between these two forms is critical as it dictates the molecule's ground-state energy, reactivity, and stereochemical outcomes in reactions. Unlike simple substituted cyclohexanes where steric bulk is the primary determinant, the conformational preference in this compound is a nuanced balance of several competing factors, including steric hindrance, dipole-dipole interactions, and other stereoelectronic effects.[1][5]

The Chair Conformations: Axial vs. Equatorial

The dynamic equilibrium of this compound involves the interconversion between two chair conformations. In one, the bromine atom is in an axial position, oriented perpendicular to the general plane of the ring. In the other, the bromine is in an equatorial position, pointing away from the ring's center.[1][6]

Caption: Chair-chair interconversion of this compound.

Factors Governing Conformational Stability

The preference for either the axial or equatorial conformer is determined by the net energetic stabilization arising from the following factors.

Steric Effects: 1,3-Diaxial Interactions

In monosubstituted cyclohexanes, substituents generally prefer the equatorial position to avoid steric repulsion with the two axial hydrogens on the same side of the ring (1,3-diaxial interactions).[3][4] The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[7][8] For bromine, this steric preference is modest due to the long carbon-bromine bond (approx. 1.93 Å), which displaces the bulky bromine atom further from the axial hydrogens, thus reducing steric clash compared to a methyl group.[7]

Electronic and Stereoelectronic Effects

Electronic effects, particularly dipole-dipole interactions, play a significant role in substituted cyclohexanones.[1]

-

Dipole-Dipole Interactions : Both the carbonyl (C=O) group and the carbon-bromine (C-Br) bond possess significant dipole moments.[3] The stability of each conformer is influenced by the relative orientation and interaction of these two dipoles. In this compound, the geometric arrangement of these dipoles differs from the well-studied 2-halocyclohexanones, where an axial halogen can be stabilized by favorable dipole alignment.[1][9] The net interaction in the 3-bromo isomer requires careful consideration of the vectors of the two dipoles in both the axial and equatorial conformations.

-

Solvent Effects : The conformational equilibrium can be highly dependent on the solvent.[1] Polar solvents can stabilize the conformer with the larger net dipole moment, while nonpolar solvents favor conformations where unfavorable intramolecular dipole-dipole repulsions are minimized.[1][3]

Quantitative Conformational Analysis

The energetic preference for one conformer over the other is typically expressed as the conformational free energy difference (ΔG°), which is related to the equilibrium constant (Keq) by the equation ΔG° = -RTln(Keq).

While specific, experimentally determined ΔG° values for this compound are not extensively reported in the literature, the A-value for bromine in cyclohexane provides a baseline for the steric component of the equilibrium.

| Substituent | A-value (kcal/mol) | Implied Preference |

| Bromine (-Br) | 0.2 - 0.7 | Equatorial |

Table 1: Conformational Free Energy (A-value) for a Bromine Substituent.[7][10]

This A-value suggests a slight intrinsic preference for the equatorial position due to sterics alone. However, the final equilibrium in this compound will be modulated by the electronic contributions of the carbonyl group.

Experimental Protocols for Determination of Conformational Equilibrium

The relative populations of the axial and equatorial conformers can be determined experimentally using spectroscopic methods.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Principle: At room temperature, the ring flip of cyclohexanones is fast on the NMR timescale, yielding a spectrum with averaged signals for both conformers.[3] By lowering the temperature, this interconversion can be slowed or "frozen out," allowing the distinct signals for the axial and equatorial conformers to be observed and quantified.[3]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent that remains liquid at low temperatures (e.g., toluene-d₈ or CD₂Cl₂).

-

Room Temperature Spectrum: A ¹H NMR spectrum is acquired at ambient temperature to observe the time-averaged signals.

-

Low-Temperature Spectra (VT-NMR): The sample is cooled incrementally in the NMR probe. Spectra are recorded at various temperatures until the signals for the methine proton (H-3) and other key protons resolve into two distinct sets, corresponding to the axial and equatorial conformers.

-

Data Analysis:

-

Integration: At a sufficiently low temperature, the relative concentrations of the two conformers are determined by integrating the corresponding resolved signals.

-

Equilibrium Constant: The equilibrium constant (Keq) is calculated as the ratio of the equatorial conformer concentration to the axial conformer concentration.

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) is calculated using ΔG° = -RTln(Keq), where T is the temperature at which coalescence ceases.

-

Coupling Constants: The vicinal coupling constants (³J_HH) of the H-3 proton provide structural information. The magnitude of ³J_H3a-H2a and ³J_H3a-H4a (axial-axial couplings) is typically large (~10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (~2-5 Hz), which helps in assigning the conformers.[4][11]

-

Caption: Workflow for determining conformational equilibrium via VT-NMR.

Infrared (IR) Spectroscopy

Principle: The vibrational frequency of the carbonyl (C=O) bond is sensitive to its local electronic environment. The position of the C=O stretching band in the IR spectrum differs for axial and equatorial α-halogenated ketones. This principle can be extended to β-substituted ketones, where the different dipole interactions in each conformer cause a slight shift in the C=O absorption frequency.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in solvents of varying polarity (e.g., CCl₄, DMSO).

-

Spectrum Acquisition: High-resolution IR spectra are recorded for each solution.

-

Data Analysis: The C=O stretching band (typically ~1715 cm⁻¹) is analyzed. Often, this band is a composite of two overlapping peaks corresponding to the two conformers. Deconvolution of this band allows for the determination of the relative areas of the two peaks, which corresponds to the relative populations of the conformers.

Conclusion

The conformational analysis of this compound is a complex interplay between competing steric and electronic factors. While the inherent steric bulk of bromine, as indicated by its A-value, favors an equatorial position, this preference is modulated by dipole-dipole interactions between the C-Br and C=O bonds. The ultimate conformational equilibrium is sensitive to the solvent environment. A definitive understanding of this equilibrium relies on empirical studies, primarily using variable temperature NMR spectroscopy, which allows for the direct observation and quantification of the individual axial and equatorial conformers. This guide provides the theoretical framework and experimental protocols necessary for researchers to investigate and understand the conformational landscape of this important chemical entity.

References

- 1. Buy this compound | 62784-60-5 [smolecule.com]

- 2. 3-Bromocyclohexan-1-one | C6H9BrO | CID 15582166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromocyclohexanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromocyclohexanone, a key intermediate in organic synthesis. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in pharmaceutical and materials science research.

Core Chemical Data

CAS Number: 62784-60-5 Molecular Weight: 177.04 g/mol

This compound is a cyclic ketone distinguished by a six-membered carbon ring with a ketone functional group at the first position and a bromine atom at the third.[1] This structure, with the molecular formula C₆H₉BrO, is fundamental to its reactivity and utility as a versatile building block in complex molecule synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 62784-60-5 | [2][3] |

| Molecular Formula | C₆H₉BrO | [2][3] |

| Molecular Weight | 177.04 g/mol | [2][3] |

| Boiling Point | 96-99 °C at 18 mmHg | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity (via Fractional Distillation) | 95-98% | [1] |

| Purity (via Column Chromatography) | 98-99% | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of cyclohexanone. The following protocol is a representative method.

Synthesis of this compound via Bromination of Cyclohexanone

This protocol details the direct bromination of cyclohexanone using molecular bromine with an acid catalyst, a common method for synthesizing α-haloketones.

Materials:

-

Cyclohexanone

-

Molecular Bromine (Br₂)

-

Acetic Acid (as solvent and catalyst)

-

Carbon Tetrachloride (as co-solvent, optional)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane or Diethyl Ether (for extraction)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve cyclohexanone in acetic acid.

-

Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of molecular bromine in acetic acid or carbon tetrachloride to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound.[1]

-

Key Chemical Reactions and Applications

This compound is a valuable intermediate due to the reactivity of both its ketone and bromo functional groups.

-

Nucleophilic Substitution: The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.[1]

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.[1]

-

Grignard Reactions: The ketone can react with Grignard reagents to form tertiary alcohols.[1]

These reactions make this compound a crucial starting material in the synthesis of pharmaceuticals and advanced polymers.[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and subsequent reactions of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Bromocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocyclohexanone is a halogenated cyclic ketone that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, possessing both a reactive ketone and a carbon-bromine bond, allows for a variety of chemical transformations.[2] However, like other alpha-haloketones, it is expected to be a hazardous substance requiring careful handling and storage to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the known safety, handling, and storage protocols for this compound and its isomers.

Hazard Identification and Classification

While a specific hazard classification for this compound is not definitively established, based on data for its isomers, it should be treated as a hazardous substance with the following potential classifications:

-

Acute Toxicity (Oral): May be harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

It is crucial to handle this compound with appropriate personal protective equipment and within a well-ventilated area at all times.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its isomers is provided in the table below for easy comparison.[1][4][5][6]

| Property | This compound | 2-Bromocyclohexanone | 4-Bromocyclohexanone |

| CAS Number | 62784-60-5[1] | 822-85-5[5] | 22460-52-2[3] |

| Molecular Formula | C₆H₉BrO[1] | C₆H₉BrO[5] | C₆H₉BrO[3] |

| Molecular Weight | 177.04 g/mol [1] | 177.04 g/mol [5] | 177.04 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[1] | Colorless to brown clear liquid[7] | Colorless to light yellow liquid |

| Boiling Point | 80-82 °C @ 40 Torr[8] | Not available | Not available |

| Density | 1.509 ± 0.06 g/cm³ (Predicted)[8] | Not available | Not available |

| Solubility | Limited solubility in water[1] | Moderately soluble in water[7] | Slightly soluble (7.3 g/L at 25°C)[9] |

| Storage Temperature | Room Temperature[4] | -20°C[5] | Room Temperature[10] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound. The following PPE should be used:

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves before each use.

-

Skin and Body Protection: A flame-retardant lab coat, fully buttoned, and closed-toe shoes are essential.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Handling and Storage

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition.[11]

-

Use non-sparking tools.[11]

-

Take precautionary measures against static discharge.[11]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[11][12]

-

Keep away from heat, sparks, and open flames.[11]

-

Store in a cool place.[11]

-

Incompatible materials include strong oxidizing agents and strong bases.[13]

-

It is recommended to store halogenated solvents in separate containers from other solvents.[14]

Below is a diagram illustrating the recommended storage conditions for this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

-